molecular formula C9H9FN2 B048464 (5-Fluoro-1H-indol-3-YL)methanamine CAS No. 113188-82-2

(5-Fluoro-1H-indol-3-YL)methanamine

Cat. No.: B048464
CAS No.: 113188-82-2
M. Wt: 164.18 g/mol
InChI Key: LGLWMSAHNFEOHJ-UHFFFAOYSA-N
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Description

(5-Fluoro-1H-indol-3-YL)methanamine is a chemical compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound this compound is characterized by the presence of a fluorine atom at the 5-position of the indole ring and an amine group attached to the 3-position via a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-1H-indol-3-YL)methanamine typically involves the introduction of a fluorine atom into the indole ring followed by the formation of the methanamine group. One common method involves the fluorination of indole derivatives using electrophilic fluorinating agents such as Selectfluor. The resulting 5-fluoroindole can then be subjected to a Mannich reaction with formaldehyde and ammonia or a primary amine to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale fluorination processes followed by amination reactions. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-1H-indol-3-YL)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-Fluoro-1H-indol-3-YL)methanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential as a bioactive molecule with antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and viral infections.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (5-Fluoro-1H-indol-3-YL)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication. The presence of the fluorine atom enhances its binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Fluoro-1H-indol-3-YL)methanamine is unique due to the combination of the fluorine atom and the methanamine group, which imparts distinct chemical and biological properties. The fluorine atom enhances its stability and binding affinity, while the methanamine group allows for further functionalization and derivatization .

Properties

IUPAC Name

(5-fluoro-1H-indol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-3,5,12H,4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGLWMSAHNFEOHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=CN2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60611939
Record name 1-(5-Fluoro-1H-indol-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60611939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113188-82-2
Record name 1-(5-Fluoro-1H-indol-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60611939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-fluoro-1H-indol-3-yl)methanamine
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